1-(4-Methoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions.
- Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution.
- Attachment of the thiophene-2-sulfonyl group through sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 1-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O3S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-15-8-6-14(7-9-15)18-16-4-2-10-19(16)11-12-20(18)25(21,22)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3 |
InChI Key |
YQGQFCCEUWQNEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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